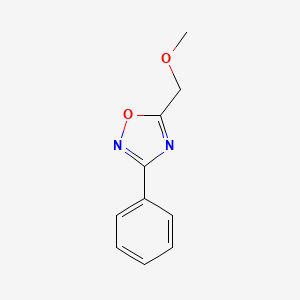

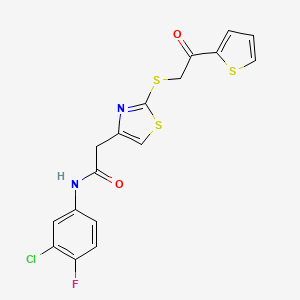

![molecular formula C18H15ClN2O3S B2851709 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 865544-14-5](/img/structure/B2851709.png)

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one . This parent compound has a molecular weight of 213.68 and a molecular formula of C9H8ClNOS .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, a related compound,6-bromobenzo[d]thiazol-2(3H)-one, has been used to synthesize a series of 1,2,3-triazole derivatives . This was achieved by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . Physical And Chemical Properties Analysis

The parent compound,6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one, is recommended to be stored sealed in dry conditions at 2-8°C . No boiling point was provided .

科学的研究の応用

Antimycobacterial Agents

Benzo[d]thiazole carboxamide derivatives have been studied for their potential as antimycobacterial agents . The research involved the design, synthesis, and biological evaluation of these compounds. The methods involved in silico ADMET prediction and synthesis of four series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . The most active benzo[d]imidazo[2,1-b]thiazole derivative displayed significant activity against Mycobacterium tuberculosis .

Cytotoxic Agents

Benzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa . The results showed that these compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin . The methods involved 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .

Antibacterial Agents

The same series of 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives were also studied for their antibacterial activity . The activity results showed that majority of compounds showed good to moderate antibacterial activity compared with positive control drug Streptomycin .

Antifungal Agents

Benzo[d]thiazole derivatives have also been studied for their potential as antifungal agents . The research involved the design, synthesis, and biological evaluation of these compounds. The methods involved in silico ADMET prediction and synthesis of four series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . The most active benzo[d]imidazo[2,1-b]thiazole derivative displayed significant activity against various fungal strains .

Antiviral Agents

Some benzo[d]thiazole derivatives have shown potential as antiviral agents. They have been found to inhibit the replication of certain viruses in vitro . The methods involved the synthesis of a series of benzo[d]thiazole derivatives and their evaluation for antiviral activity using a plaque reduction assay . The results showed that some of the compounds exhibited significant antiviral activity .

Anti-Inflammatory Agents

Benzo[d]thiazole derivatives have also been studied for their anti-inflammatory properties. They have been found to inhibit the production of pro-inflammatory cytokines in vitro . The methods involved the synthesis of a series of benzo[d]thiazole derivatives and their evaluation for anti-inflammatory activity using a cell-based assay . The results showed that some of the compounds exhibited significant anti-inflammatory activity .

特性

IUPAC Name |

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S/c1-2-21-13-5-4-12(19)10-16(13)25-18(21)20-17(22)11-3-6-14-15(9-11)24-8-7-23-14/h3-6,9-10H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVDMVBXIJXULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

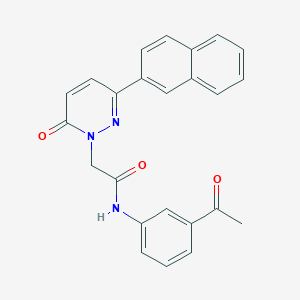

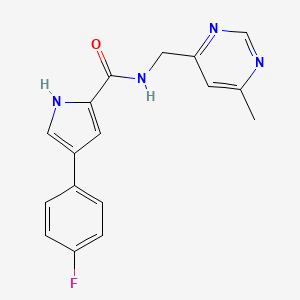

![ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2851629.png)

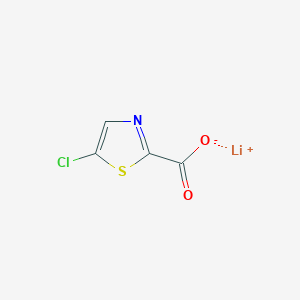

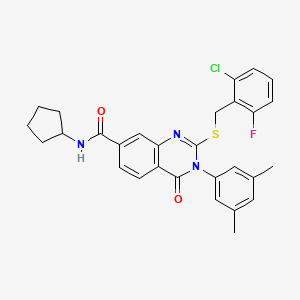

![4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2851631.png)

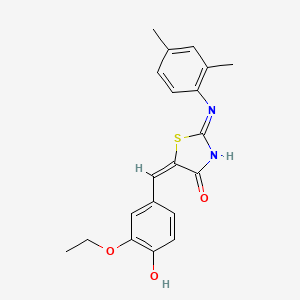

![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851633.png)

![N-{3-[(2-methoxyphenyl)sulfamoyl]-4-methylphenyl}cyclopropanecarboxamide](/img/structure/B2851635.png)

![3-Methyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2851640.png)